molecular formula C10H14N2O4S B2548983 Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate CAS No. 2138253-04-8

Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate

Cat. No.: B2548983
CAS No.: 2138253-04-8
M. Wt: 258.29
InChI Key: KHVTUFVRGYLCSP-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The sulfonyl group attached to the pyrazole ring could potentially make this compound a good leaving group in certain reactions .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of a pyrazole compound with a sulfonyl chloride to introduce the sulfonyl group . The ethyl prop-2-enoate moiety could be introduced through a condensation reaction .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The presence of the sulfonyl group could introduce polarity to the molecule, and the ethyl prop-2-enoate moiety could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The sulfonyl group in the compound could potentially make it a good leaving group in certain reactions . The presence of the ethyl prop-2-enoate moiety could allow for reactions involving the carbon-carbon double bond .

Safety and Hazards

The safety and hazards associated with this compound are not known as they might not have been studied yet. It’s always important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-4-16-10(13)8(2)6-12-7-9(5-11-12)17(3,14)15/h5,7H,2,4,6H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVTUFVRGYLCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CN1C=C(C=N1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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